

In-Depth Technical Guide: DMTr-LNA-C(Bz)-3'-CED-Phosphoramidite

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Compound of Interest

Compound Name: *DMTr-LNA-C(Bz)-3-CED-phosphoramidite*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, a key building block for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical properties, supplier information, a detailed experimental protocol for its use in automated oligonucleotide synthesis, and relevant quantitative data.

Core Compound Information

Chemical Name: N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-cytidine 3'-O-[(2-cyanoethyl) (N,N-diisopropyl)]-phosphoramidite

Synonyms: LNA-C(Bz)-CE Phosphoramidite, Bz-C-LNA-CE Phosphoramidite

CAS Number: 206055-78-9

Chemical Properties

The key feature of this phosphoramidite is the methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the furanose ring in a C3'-endo (North) conformation. This pre-organized structure is characteristic of A-form helices (RNA) and is the basis for the unique properties of LNA.

Property	Value
Molecular Formula	C47H52N5O9P
Molecular Weight	861.93 g/mol
Appearance	White to off-white powder
Storage	-20°C, under inert atmosphere

Key Suppliers

A variety of chemical suppliers offer DMTr-LNA-C(Bz)-3'-CED-phosphoramidite. Below is a non-exhaustive list:

- BOC Sciences
- BroadPharm
- MedChemExpress
- Ariadne Genomics
- Immunomart

Role in Oligonucleotide Synthesis

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is utilized in standard automated solid-phase oligonucleotide synthesis via the phosphoramidite method. The incorporation of LNA monomers into DNA or RNA sequences results in chimeric oligonucleotides with significantly enhanced properties.

Advantages of LNA Modification

The incorporation of LNA-C monomers confers several advantageous properties to oligonucleotides:

- **Enhanced Thermal Stability:** LNA modifications dramatically increase the melting temperature (T_m) of duplexes with complementary DNA and RNA strands. Each LNA

monomer can increase the T_m by approximately 2-8°C, allowing for the design of shorter, more specific probes.

- **Increased Binding Affinity:** The locked conformation reduces the entropic penalty of hybridization, leading to a much higher binding affinity for target sequences.
- **Improved Mismatch Discrimination:** The high binding affinity allows for excellent discrimination against mismatched sequences, making LNA-modified probes highly specific.
- **Nuclease Resistance:** LNA-modified oligonucleotides exhibit increased resistance to degradation by nucleases compared to unmodified DNA.

These properties make LNA-modified oligonucleotides valuable tools in various applications, including diagnostics (e.g., qPCR probes, FISH), therapeutics (e.g., antisense oligonucleotides, siRNAs), and molecular biology research.

Experimental Protocol: Automated Synthesis of LNA-Containing Oligonucleotides

The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite cycle. However, due to the increased steric hindrance of LNA phosphoramidites, modifications to the standard protocol, particularly longer coupling and oxidation times, are required for efficient incorporation.

Reagents and Materials

- **DMTr-LNA-C(Bz)-3'-CED-phosphoramidite:** Dissolved in anhydrous acetonitrile to standard concentrations (e.g., 0.1 M).
- **Standard DNA/RNA Phosphoramidites:** For chimeric sequences.
- **Solid Support:** Controlled Pore Glass (CPG) functionalized with the desired initial nucleoside.
- **Activator:** 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

- Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
- Capping Reagents:
 - Cap A: Acetic anhydride/Pyridine/THF
 - Cap B: 16% N-Methylimidazole/THF
- Oxidizing Solution: 0.02-0.05 M Iodine in THF/Water/Pyridine.
- Cleavage and Deprotection Solution: Concentrated aqueous ammonia or a mixture of ammonium hydroxide and methylamine (AMA).

Automated Synthesis Cycle

The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer.

Figure 1. Automated synthesis cycle for LNA oligonucleotide incorporation.

Protocol Steps:

- Deblocking: The 5'-DMTr protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.
- Coupling: The DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is activated by the activator and delivered to the synthesis column. A longer coupling time of 180-250 seconds is recommended to ensure high coupling efficiency.[\[1\]](#)
- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1 deletion mutants in subsequent cycles.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. A longer oxidation time of at least 45 seconds is recommended when an LNA monomer has been added.[\[1\]](#)
- Iteration: The cycle is repeated until the desired sequence is assembled.

Post-Synthesis Cleavage and Deprotection

- After the final cycle, the oligonucleotide is cleaved from the solid support, and the cyanoethyl phosphate protecting groups are removed.
- The benzoyl (Bz) protecting group on the cytosine base is removed.
- Standard Conditions: Treatment with concentrated aqueous ammonium hydroxide at 55°C for 8-12 hours.
- Fast Deprotection (AMA): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine can be used at 65°C for 10-15 minutes. Note: For some modified bases, milder deprotection conditions may be necessary.

Purification and Analysis

Purification of the crude LNA-containing oligonucleotide is crucial to remove failure sequences and residual protecting groups.

- Purification Method: Anion-exchange or reverse-phase high-performance liquid chromatography (HPLC) are effective methods for purifying LNA-containing oligonucleotides. [\[2\]](#)
 - Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the charge of the phosphate backbone. It is highly effective for separating full-length products from shorter failure sequences.
 - Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. This can be performed with the 5'-DMTr group on (for easier separation of full-length product) or off.
- Analysis: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Quantitative Data

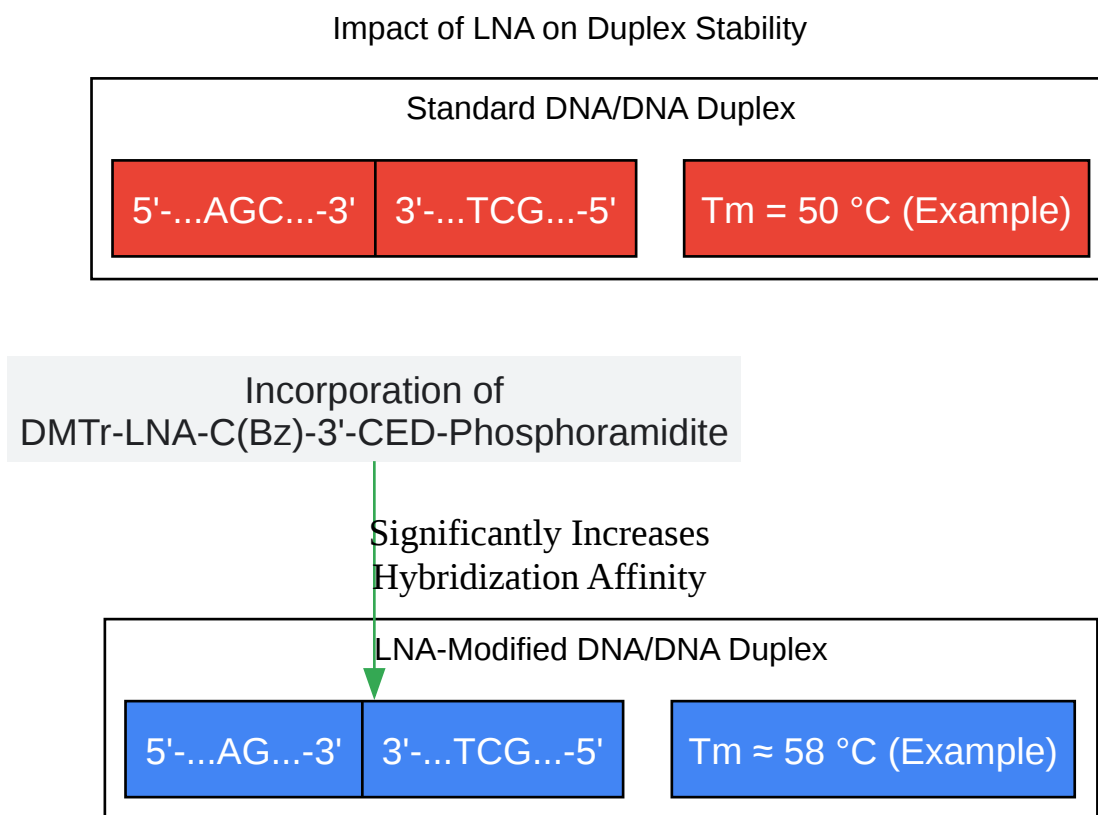
Thermodynamic Properties

The primary quantitative effect of LNA incorporation is the significant stabilization of nucleic acid duplexes. The change in thermodynamic parameters upon LNA incorporation is sequence-dependent.

The table below presents representative thermodynamic data for the formation of duplexes containing a single LNA-T modification compared to their unmodified DNA/RNA counterparts. While this data is for LNA-T, the stabilizing effect of LNA-C is of a similar magnitude.

Sequence Context (5'-XLY-3')	Duplex Type	ΔT_m (°C) per LNA	$\Delta\Delta G^\circ_{37}$ (kcal/mol) per LNA
A L T	DNA/RNA	+5.9	-1.1
C L G	DNA/RNA	+8.7	-2.0
G L C	DNA/RNA	+7.3	-1.7
T L A	DNA/RNA	+6.2	-1.3

Data adapted from literature reports on single LNA-T modifications. The values serve as an illustration of the stabilizing effect.[\[3\]](#)



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Figure 2. Logical relationship showing LNA incorporation enhancing duplex stability.

Conclusion

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is an essential reagent for the synthesis of high-affinity, nuclease-resistant oligonucleotides. Its use in standard automated synthesis protocols, with minor adjustments to coupling and oxidation times, allows for the routine production of LNA-modified sequences. The resulting oligonucleotides have superior hybridization properties, making them invaluable for a wide range of applications in research, diagnostics, and therapeutics. Careful adherence to the modified synthesis and purification protocols is key to obtaining high-quality LNA-containing oligonucleotides.

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